molecular formula C19H15N5OS B13370272 4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B13370272
M. Wt: 361.4 g/mol
InChI Key: IKSBUUCQKAESBV-UHFFFAOYSA-N
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Description

4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex heterocyclic compound that combines several pharmacologically active moieties The structure includes a benzofuran ring, a triazolo-thiadiazole core, and a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolo-thiadiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from electrophilic aromatic substitution.

Scientific Research Applications

4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of the benzofuran ring enhances its ability to interact with various biological targets, while the triazolo-thiadiazole core provides stability and specificity in enzyme inhibition.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

4-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H15N5OS/c1-23(2)14-9-7-12(8-10-14)18-22-24-17(20-21-19(24)26-18)16-11-13-5-3-4-6-15(13)25-16/h3-11H,1-2H3

InChI Key

IKSBUUCQKAESBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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